molecular formula C25H46N2O3 B6358089 Benzyldimethylhexadecylammonium nitrate CAS No. 13533-62-5

Benzyldimethylhexadecylammonium nitrate

Cat. No.: B6358089
CAS No.: 13533-62-5
M. Wt: 422.6 g/mol
InChI Key: JLSYTSOXCFAJIR-UHFFFAOYSA-N
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Description

Benzyldimethylhexadecylammonium nitrate is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its ability to act as a cationic surfactant, which makes it effective in disrupting lipid membranes and enhancing the permeability of certain substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyldimethylhexadecylammonium nitrate can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of benzyldimethylamine with hexadecyl chloride in the presence of a suitable solvent such as ethanol or acetone. The reaction is usually carried out at room temperature and monitored until completion. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is continuously stirred, and the temperature is maintained to ensure optimal yield. After the reaction is complete, the product is separated and purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyldimethylhexadecylammonium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyldimethylhexadecylammonium oxide, while reduction could produce benzyldimethylhexadecylamine .

Scientific Research Applications

Benzyldimethylhexadecylammonium nitrate has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in cell biology for disrupting cell membranes and enhancing the uptake of certain molecules.

    Medicine: It is used in formulations for antimicrobial agents due to its ability to disrupt microbial cell membranes.

    Industry: The compound is utilized in the production of detergents, disinfectants, and other cleaning agents.

Mechanism of Action

The mechanism of action of benzyldimethylhexadecylammonium nitrate involves its interaction with lipid membranes. The compound’s cationic nature allows it to bind to negatively charged lipid bilayers, disrupting the membrane structure and increasing permeability. This disruption can lead to cell lysis in microbial cells, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    Benzyldimethylhexadecylammonium chloride: Similar in structure but with a chloride ion instead of nitrate.

    Benzyldimethyltetradecylammonium chloride: Similar but with a shorter alkyl chain.

    Benzyldimethyldodecylammonium chloride: Another similar compound with an even shorter alkyl chain.

Uniqueness

Benzyldimethylhexadecylammonium nitrate is unique due to its specific nitrate group, which can influence its reactivity and solubility compared to its chloride counterparts. This uniqueness can make it more suitable for certain applications where the nitrate ion’s properties are advantageous .

Properties

IUPAC Name

benzyl-hexadecyl-dimethylazanium;nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N.NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;2-1(3)4/h17-19,21-22H,4-16,20,23-24H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSYTSOXCFAJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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